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Compound of Interest

Compound Name: 2-nitropyridine-4-carboxylic Acid

Cat. No.: B052958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) and Infrared (IR) spectroscopic properties of 2-nitropyridine-4-carboxylic acid. The

following sections detail predicted spectral data, standardized experimental protocols for data

acquisition, and a structural correlation analysis, presenting a valuable resource for the

characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the

expected IR absorption frequencies for 2-nitropyridine-4-carboxylic acid. These values are

calculated based on established spectroscopic principles and serve as a reliable reference for

experimental data.

Table 1: Predicted ¹H NMR Spectral Data for 2-
Nitropyridine-4-Carboxylic Acid
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Proton (H)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~8.5 Doublet (d) ~5.0

H-5 ~8.9 Doublet (d) ~5.0

H-6 ~9.2 Singlet (s) -

COOH >10 Broad Singlet -

Table 2: Predicted ¹³C NMR Spectral Data for 2-
Nitropyridine-4-Carboxylic Acid

Carbon (C) Chemical Shift (δ, ppm)

C-2 ~150

C-3 ~122

C-4 ~145

C-5 ~120

C-6 ~155

COOH ~165

Table 3: Predicted FT-IR Absorption Data for 2-
Nitropyridine-4-Carboxylic Acid
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Functional Group Vibrational Mode
Expected
Absorption Range
(cm⁻¹)

Intensity

O-H (Carboxylic Acid) Stretching 3300 - 2500 Broad, Strong

C-H (Aromatic) Stretching 3100 - 3000 Medium

C=O (Carboxylic Acid) Stretching 1710 - 1680 Strong

C=C, C=N (Aromatic

Ring)
Stretching 1600 - 1450 Medium to Strong

N-O (Nitro Group) Asymmetric Stretching 1550 - 1500 Strong

N-O (Nitro Group) Symmetric Stretching 1350 - 1300 Strong

C-N Stretching 1300 - 1200 Medium

O-H (Carboxylic Acid) Bending 1440 - 1395 Medium

C-H (Aromatic) Bending (out-of-plane) 900 - 675 Medium to Strong

Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of solid

organic compounds like 2-nitropyridine-4-carboxylic acid.

Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of dry 2-nitropyridine-4-carboxylic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄) in a clean, dry vial. Complete dissolution is crucial for high-

resolution spectra.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the

solution height is at least 4 cm.
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Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number

of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45

degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds,

and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared

to ¹H NMR due to the low natural abundance of ¹³C.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectra to obtain pure absorption lineshapes.

Perform baseline correction to ensure a flat baseline.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Calibrate the chemical shift scale.

Protocol for Fourier-Transform Infrared (FT-IR)
Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty ATR accessory.

Place a small amount of the solid 2-nitropyridine-4-carboxylic acid powder onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Instrument Setup and Data Acquisition:

Place the ATR accessory in the sample compartment of the FT-IR spectrometer.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4

cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

Structure-Spectra Correlation
The predicted spectral data is directly correlated with the molecular structure of 2-
nitropyridine-4-carboxylic acid. The following diagram illustrates the logical relationship

between the different functional groups and their expected spectroscopic signals.
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Structure-Spectra Correlation for 2-Nitropyridine-4-Carboxylic Acid

Molecular Structure

Spectroscopic Data

Structure-Spectra Correlation for 2-Nitropyridine-4-Carboxylic Acid
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Caption: Correlation of molecular structure with NMR and IR spectral features.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitropyridine-4-Carboxylic
Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052958#nmr-and-ir-spectra-of-2-nitropyridine-4-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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